molecular formula C16H15N3O5S B2902514 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891117-58-1

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2902514
CAS No.: 891117-58-1
M. Wt: 361.37
InChI Key: PZXUJTOKHCSNBK-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a trimethoxyphenyl group

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, stress response, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it can inhibit tubulin polymerization, which is essential for cell division . The compound’s trimethoxyphenyl (TMP) group plays a critical role in fitting into the binding sites of these proteins .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can disrupt the cell cycle by inhibiting tubulin polymerization . It can also affect the redox homeostasis by inhibiting TrxR . Furthermore, it can influence gene expression by inhibiting HLSD1 .

Pharmacokinetics

The tmp group, which is a part of the compound, is known to be present in several therapeutically interesting drugs . These drugs have been shown to have good bioavailability . Therefore, it is plausible that this compound may also have favorable ADME properties.

Result of Action

The compound’s action results in various molecular and cellular effects. For instance, it can cause cell cycle arrest due to the inhibition of tubulin polymerization . It can also induce oxidative stress by inhibiting TrxR . Furthermore, it can alter gene expression patterns by inhibiting HLSD1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Coupling Reactions: The final step involves coupling the oxadiazole and thiophene rings with the trimethoxyphenyl group using amide bond formation reactions, typically employing reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
  • N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Uniqueness

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide: is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene or furan rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics.

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-21-10-7-9(8-11(22-2)13(10)23-3)15-18-19-16(24-15)17-14(20)12-5-4-6-25-12/h4-8H,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUJTOKHCSNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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